One of the primary applications of 4-penten-1-ol in scientific research lies in the field of carbohydrate chemistry. It plays a crucial role in the n-Pentenyl Glycoside methodology for the rapid assembly of homoglycans, which are polysaccharides composed of a single type of monosaccharide unit []. This methodology offers a streamlined approach to synthesizing complex carbohydrates, including the nonasaccharide component of a high-mannose glycoprotein [].
Here's how 4-penten-1-ol functions in this process:
This methodology offers several advantages over traditional carbohydrate synthesis methods, including:
Beyond its application in carbohydrate chemistry, 4-penten-1-ol also serves as a valuable tool in research related to epoxidation reactions. Epoxidation involves the addition of an oxygen atom to a double bond, forming an epoxide molecule.
Studies have explored the use of 4-penten-1-ol as a substrate to investigate the performance of various catalysts for epoxidation reactions. These studies have employed:
4-Penten-1-ol is an organic compound with the molecular formula and a molecular weight of approximately 86.13 g/mol. It is a colorless liquid at room temperature, with a melting point around 14.19 °C and a boiling point between 134-137 °C. The compound is characterized by the presence of a double bond between the second and third carbon atoms, alongside a hydroxyl group (-OH) at the first carbon, making it an allylic alcohol. Its structure can be represented as follows:
textH OH \ / C=C / \ H H
4-Penten-1-ol is soluble in water (57 g/L at 25 °C) and has a density of 0.834 g/mL. It is often utilized in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
The specific mechanism of action of 4-Penten-1-ol depends on the context of its use. In carbohydrate chemistry, it serves as a building block for the synthesis of complex carbohydrates through the n-Pentenyl Glycoside methodology []. This method utilizes the reactivity of the double bond and the hydroxyl group to form linkages with carbohydrate chains.
While detailed safety information is limited, some general hazards can be assumed based on the functional groups.
These reactions highlight the compound's versatility as a reagent in organic chemistry.
Research indicates that 4-Penten-1-ol exhibits biological activity, particularly in its role as a reagent in carbohydrate chemistry. It is utilized for synthesizing glycosides, which are important in various biological processes and applications . Additionally, its structural properties suggest potential interactions with biological systems, although specific pharmacological activities require further investigation.
Several synthesis methods for 4-Penten-1-ol have been documented:
These methods illustrate the compound's accessibility through various synthetic pathways.
4-Penten-1-ol finds application across multiple domains:
These applications underscore its significance in both industrial and research contexts.
Several compounds share structural similarities with 4-Penten-1-ol, each possessing unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Hydroxybutan-2-one | A ketone with a hydroxyl group; less reactive than alcohols. | |
2-Pentanol | A secondary alcohol; more sterically hindered than 4-Penten-1-ol. | |
Buta-1,3-diene | A diene; lacks hydroxyl group but shares similar reactivity due to double bonds. | |
Pentanal | An aldehyde; structurally similar but lacks double bond and hydroxyl group. |
The uniqueness of 4-Penten-1-ol lies in its dual functional groups (alkene and alcohol), enabling diverse chemical reactivity not fully exhibited by its counterparts.
Flammable